molecular formula C10H13N5O3S B2940299 N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide CAS No. 2310159-78-3

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide

Cat. No.: B2940299
CAS No.: 2310159-78-3
M. Wt: 283.31
InChI Key: OHMIHVGKNSBBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenylpyridazines . It’s a part of a larger group of compounds known as triazolopyridazines, which are known for their versatile biological activities .


Synthesis Analysis

The synthesis of triazolopyridazines involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The synthesis process involves complex chemical reactions and requires a deep understanding of organic chemistry .


Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors . The molecular formula of this compound is C16H14N8O2 .


Chemical Reactions Analysis

Triazolopyridazines exhibit a range of chemical reactions. For instance, they can exhibit excellent insensitivity toward external stimuli and a very good calculated detonation performance . They can also exhibit potent antiproliferative activities against certain cells .


Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridazines can vary. Some compounds in this class have been found to have a remarkable measured density of 1.91 g/cm3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance .

Scientific Research Applications

Antioxidant Activity Studies

Research on antioxidant activity is crucial in understanding how compounds can protect against oxidative stress, which is linked to various diseases. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are standard in determining a compound's antioxidant potential. These methodologies could be applicable in evaluating the antioxidant capacity of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide, providing insights into its possible therapeutic applications in oxidative stress-related conditions (Munteanu & Apetrei, 2021).

Pharmacological Impurities and Synthesis

The synthesis and identification of pharmaceutical impurities are vital for drug safety and efficacy. Studies focusing on the synthesis pathways and the identification of impurities can help in understanding the stability and purity of pharmaceutical compounds. This area of research could be relevant for ensuring the quality and safety of drugs containing N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide (Saini et al., 2019).

Environmental and Food Analysis

The use of compounds in environmental and food analysis, particularly as part of immunoassays and biosensors, underscores the importance of chemical compounds in detecting and quantifying pollutants or pathogens. Research in this area could explore the use of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide in developing new analytical tools or enhancing existing methods for environmental and food safety (Fránek & Hruška, 2018).

Novel Synthetic Pathways and Drug Impurities

Investigations into novel synthetic pathways and the characterization of drug impurities are crucial for the development of safer and more effective pharmaceutical agents. Research in this domain contributes to the broader understanding of chemical synthesis, potential side reactions, and the creation of standards for pharmaceutical impurities. Such studies could be applied to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide to optimize its synthesis and identify potential impurities that could arise during its production (Saini et al., 2019).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications. There is also scope for designing next-generation fused ring energetic materials for different applications .

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3S/c1-18-10-5-4-8-12-13-9(15(8)14-10)6-11-19(16,17)7-2-3-7/h4-5,7,11H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMIHVGKNSBBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNS(=O)(=O)C3CC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.